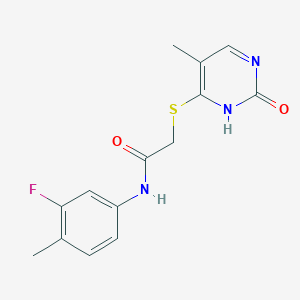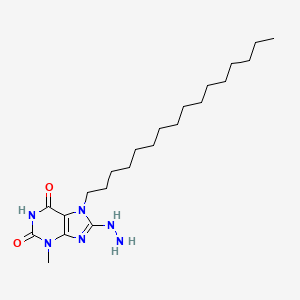
7-hexadecyl-8-hydrazinyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-hexadecyl-8-hydrazinyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione is a complex organic compound with a molecular formula of C22H40N6O2. This compound is part of the purine family, which is known for its significant roles in biochemistry, particularly in the structure of nucleotides and nucleic acids .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-hexadecyl-8-hydrazinyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione typically involves multiple stepsThe reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the correct formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors where the reaction conditions are meticulously controlled. The use of automated systems to monitor temperature, pressure, and reactant concentrations is crucial to achieve high yields and purity .
化学反应分析
Types of Reactions
7-hexadecyl-8-hydrazinyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione undergoes various chemical reactions, including:
Oxidation: This reaction can alter the oxidation state of the compound, potentially leading to the formation of new functional groups.
Reduction: Reduction reactions can add hydrogen atoms to the compound, modifying its structure and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts that facilitate substitution reactions. The conditions for these reactions typically involve specific temperatures, pressures, and solvent environments to optimize the reaction rates and yields .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might produce a ketone or aldehyde derivative, while reduction could yield a more saturated compound. Substitution reactions can introduce new functional groups, leading to a variety of derivative compounds .
科学研究应用
7-hexadecyl-8-hydrazinyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studies of enzyme activity and protein interactions.
Medicine: Research into its potential therapeutic effects is ongoing, particularly in the areas of cancer treatment and antiviral drugs.
Industry: It is used in the development of new materials and as a component in certain industrial processes.
作用机制
The mechanism by which 7-hexadecyl-8-hydrazinyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play crucial roles in cellular processes. The compound can modulate the activity of these targets, leading to changes in cellular function and signaling pathways .
相似化合物的比较
Similar Compounds
3,7-dihydro-3-methyl-1H-purine-2,6-dione: This compound shares the purine core but lacks the hexadecyl and hydrazinyl groups, resulting in different chemical properties and applications.
7-hexadecyl-3-methyl-8-nonylsulfanyl-3,7-dihydro-purine-2,6-dione: This compound has a similar structure but with a nonylsulfanyl group instead of a hydrazinyl group, leading to different reactivity and uses.
Uniqueness
The uniqueness of 7-hexadecyl-8-hydrazinyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione lies in its specific functional groups, which confer unique chemical properties and biological activities. The presence of the hexadecyl and hydrazinyl groups allows for specific interactions with biological molecules, making it a valuable compound in various fields of research .
属性
分子式 |
C22H40N6O2 |
|---|---|
分子量 |
420.6 g/mol |
IUPAC 名称 |
7-hexadecyl-8-hydrazinyl-3-methylpurine-2,6-dione |
InChI |
InChI=1S/C22H40N6O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-28-18-19(24-21(28)26-23)27(2)22(30)25-20(18)29/h3-17,23H2,1-2H3,(H,24,26)(H,25,29,30) |
InChI 键 |
FYYKCDCNQJQMOY-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCCCCCN1C2=C(N=C1NN)N(C(=O)NC2=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(3,4-Dimethoxyphenyl)-2-(1,1-dioxidotetrahydrothiophen-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14091257.png)
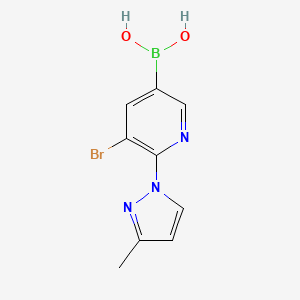
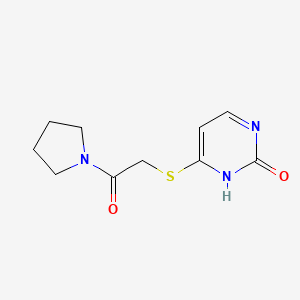
![2-(2-Methoxyethyl)-7-methyl-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14091270.png)
![7-Chloro-1-(3-ethoxy-4-hydroxyphenyl)-2-(4-fluorobenzyl)-6-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14091272.png)
![1-[(2,4-dihydroxy-6-methylpyrimidin-5-yl)sulfonyl]-N-(4-phenoxyphenyl)piperidine-3-carboxamide](/img/structure/B14091275.png)
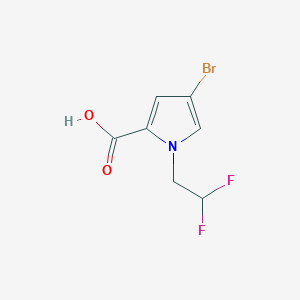
![2-(Thiophen-2-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ol](/img/structure/B14091289.png)
![8-(2,4-dimethoxyphenyl)-4-hydroxy-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purin-2(6H)-one](/img/structure/B14091295.png)
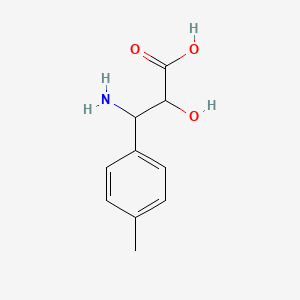
![3-[[(1S,2S)-2-aminocyclohexyl]amino]-4-[3,5-bis(trifluoromethyl)anilino]cyclobut-3-ene-1,2-dione;hydrochloride](/img/structure/B14091306.png)
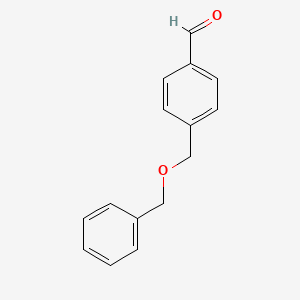
![1-(4-Butoxy-3-methoxyphenyl)-2-(5-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14091318.png)
